Product packaging for 2H-Imidazo[4,5-f][1,3]benzoxazole(Cat. No.:CAS No. 267-85-6)

2H-Imidazo[4,5-f][1,3]benzoxazole

Cat. No.: B12935313
CAS No.: 267-85-6
M. Wt: 159.14 g/mol
InChI Key: QHMNYNMNXXAECO-UHFFFAOYSA-N
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Description

2H-Imidazo[4,5-f][1,3]benzoxazole is a fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This complex scaffold is part of a class of nitrogen- and oxygen-containing heterocycles known for their diverse biological activities and utility as key intermediates in organic synthesis. While specific biological data for this precise compound may be limited, its core structure is closely related to several pharmacologically active scaffolds. Notably, benzoxazole derivatives are recognized as privileged structures in anticancer research and antimicrobial development . Furthermore, related imidazo[4,5-b]pyridine and oxazolo[4,5-b]pyridine analogs have been investigated for their potential as cancer therapeutic compounds, highlighting the research value of this general structural class in oncology . The broader family of benzoxazole-containing molecules has also been explored as inhibitors of bacterial enzymes, such as Mycobacterium tuberculosis inosine 5'-monophosphate dehydrogenase (IMPDH2), a promising target for anti-tuberculosis agents . This compound is provided for research purposes to support the development of novel therapeutic agents and biochemical probes. Researchers are encouraged to consult the current scientific literature for the most recent advancements involving this and related heterocyclic systems. This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3O B12935313 2H-Imidazo[4,5-f][1,3]benzoxazole CAS No. 267-85-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

267-85-6

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

2H-imidazo[4,5-f][1,3]benzoxazole

InChI

InChI=1S/C8H5N3O/c1-5-6(10-3-9-5)2-8-7(1)11-4-12-8/h1-3H,4H2

InChI Key

QHMNYNMNXXAECO-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C=C3C(=NC=N3)C=C2O1

Origin of Product

United States

Retrosynthetic Analysis and Synthetic Methodologies for the 2h Imidazo 4,5 F 1 2 Benzoxazole Core

Condensation Reactions for the Formation of Fused Imidazo-Benzoxazole Systems

The condensation of an ortho-aminophenol with a suitable carboxylic acid or its derivative is a fundamental method for constructing the benzoxazole (B165842) ring. ijpbs.com To achieve the 2H-Imidazo[4,5-f] Current time information in Chatham County, US.researchgate.netbenzoxazole core, one would start with a substituted 2,4-dinitrophenol. Reduction of the nitro groups to amines, followed by selective protection, would yield a key aminophenol intermediate. This intermediate could then be condensed with a reagent that introduces the final nitrogen and carbon atoms of the imidazole (B134444) ring.

Cyclization Strategies Involving Precursor Derivatives

The cyclization of precursor derivatives is a common strategy for forming the imidazole portion of the fused system. For instance, a 5,6-diaminobenzoxazole could be reacted with a one-carbon synthon, such as formic acid or a derivative, to facilitate the cyclization and formation of the imidazole ring.

Another established method involves the reaction of o-aminophenols with cyanating agents like the toxic cyanogen (B1215507) bromide to form 2-aminobenzoxazoles. acs.org A less hazardous alternative utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid. acs.orgnih.govnih.gov This approach provides a versatile route to substituted 2-aminobenzoxazoles, which are key precursors for further annulation reactions to build the fused imidazole ring. nih.govnih.gov

Modern and Advanced Synthetic Strategies for the 2H-Imidazo[4,5-f]Current time information in Chatham County, US.researchgate.netbenzoxazole Core

Recent advancements in synthetic methodology have focused on improving efficiency, selectivity, and sustainability. These modern strategies offer powerful tools for the construction of complex heterocyclic systems like 2H-Imidazo[4,5-f] Current time information in Chatham County, US.researchgate.netbenzoxazole.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the formation of carbon-nitrogen and carbon-oxygen bonds, which are crucial for the synthesis of the imidazo-benzoxazole core.

Ullmann-Type C-N and C-O Coupling: The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N and C-O bonds. Modern variations of this reaction utilize various copper catalysts and ligands to achieve intramolecular cyclization under milder conditions. researchgate.netthieme-connect.com For instance, N-(2-halophenyl)benzamides can undergo intramolecular C-O bond formation to yield benzoxazoles, often catalyzed by copper complexes with ligands like BINAM or 1,10-phenanthroline. thieme-connect.comusc.edunih.gov This strategy could be adapted to form the benzoxazole ring of the target molecule from a suitably substituted precursor.

Cross-Dehydrogenative Coupling (CDC): CDC reactions have emerged as a powerful tool for forming C-C, C-N, and C-O bonds by direct C-H activation, avoiding the need for pre-functionalized starting materials. acs.orgresearchgate.net Palladium and rhodium catalysts are commonly employed for the direct C-H functionalization of azoles. mdpi.com This approach could be envisioned for the late-stage introduction of substituents onto the imidazo-benzoxazole core or for the direct formation of the imidazole ring from a benzoxazole precursor. researchgate.netmdpi.com

Table 1: Examples of Transition Metal-Catalyzed Reactions for Benzoxazole Synthesis

Catalyst/LigandReaction TypeStarting MaterialsKey FeaturesReference
BINAM–copper(II) complexUllmann-type C-O couplingN-(2-halophenyl)benzamidesMild reaction conditions (82 °C), effective for iodo, bromo, and chloro precursors. thieme-connect.com
1-(hydroxymethyl)-1H-benzotriazole/CuIUllmann-type couplingN-(2-haloaryl) benzamides/thioamidesFacile synthesis of diverse benzoxazoles and benzothiazoles. researchgate.net
Ni2(BDC)2(DABCO) MOFDirect C-H arylationAzoles and arylboronic acidsHeterogeneous catalyst, avoids hazardous aryl halides. researchgate.net

Multicomponent Reactions (MCRs) for Convergent Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. frontiersin.orgresearchgate.net The Groebke–Blackburn–Bienaymé (GBB) reaction is a well-known MCR for the synthesis of imidazo[1,2-a]-heterocycles from amidines, aldehydes, and isocyanides. beilstein-journals.org While not directly applicable to the [4,5-f] isomer, the principles of MCRs could inspire the design of a convergent synthesis for 2H-Imidazo[4,5-f] Current time information in Chatham County, US.researchgate.netbenzoxazole. For instance, a one-pot reaction involving a substituted aminophenol, an aldehyde, and an amine source could potentially construct the fused system. mdpi.comnih.gov

Green Chemistry Principles Applied to 2H-Imidazo[4,5-f]Current time information in Chatham County, US.researchgate.netbenzoxazole Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. ijprt.org This includes the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient methods like microwave irradiation.

Solvent-Free and Catalyst-Free Conditions: Several methods have been developed for the synthesis of benzoxazoles and imidazoles under solvent-free conditions, often with the aid of microwave irradiation or grinding. nih.govacs.orgacgpubs.orgbohrium.com For example, the reaction of 2-aminobenzoxazole (B146116) with α-haloketones can be achieved under microwave irradiation in a green medium like a water-isopropanol mixture, avoiding the need for a metal catalyst. nih.govrsc.orgresearchgate.netrsc.orgrsc.org These approaches offer significant advantages in terms of reduced waste and simplified workup procedures.

Recyclable Catalysts: The use of recyclable catalysts, such as magnetic nanoparticles, aligns with green chemistry principles. nih.govorganic-chemistry.org For example, copper ferrite (B1171679) nanoparticles have been used as a recyclable catalyst for the Ullmann-type synthesis of benzoxazoles. organic-chemistry.org

Table 2: Green Synthetic Approaches to Benzoxazole and Fused Imidazole Systems

MethodologyKey FeaturesExample ApplicationReference
Microwave-assisted, catalyst-free synthesisUses H2O-IPA as a green solvent, rapid reaction times.Synthesis of N-alkylated 2-aminobenzoxazoles. nih.govrsc.orgresearchgate.netrsc.orgrsc.org
Solvent-free grindingUses K4[Fe(CN)6] as a catalyst, inexpensive and mild conditions.Synthesis of imidazolines and benzimidazoles. acgpubs.org
Magnetic nanoparticle catalystLewis acidic ionic liquid on Fe3O4, recyclable, solvent-free, ultrasound irradiation.Condensation of 2-aminophenols and aldehydes. nih.gov
Metal-free nanocatalystRecyclable Fe3O4@SiO2-imidazol-I catalyst for one-pot synthesis.Synthesis of benzoxazoles from catechol, ketone, and ammonium (B1175870) acetate. biolmolchem.com

Derivatization Strategies for Functionalizing the 2H-Imidazo[4,5-f]nih.govmdpi.combenzoxazole Scaffold

The functionalization of the 2H-Imidazo[4,5-f] nih.govmdpi.combenzoxazole scaffold is crucial for modulating its physicochemical and biological properties. Derivatization can be achieved by introducing substituents at various positions on the heterocyclic core, either by using appropriately substituted starting materials or by post-synthetic modifications.

Introduction of Substituents at Peripheral and Core Positions

Substituents can be introduced at both the peripheral benzene (B151609) ring and the core imidazole and oxazole (B20620) rings.

Peripheral Positions (Benzene Ring):

Substitution on the benzene ring is most conveniently achieved by starting with a substituted o-aminophenol. A wide variety of substituted o-aminophenols are commercially available or can be synthesized, allowing for the introduction of groups such as alkyl, halo, nitro, and alkoxy groups at the 4, 5, 6, and 7-positions of the final 2H-Imidazo[4,5-f] nih.govmdpi.combenzoxazole system.

Core Positions (Imidazole and Oxazole Rings):

2-Position (Oxazole Ring): The substituent at the 2-position of the benzoxazole moiety is determined by the choice of the carboxylic acid or its derivative used in the initial cyclization step. A diverse range of aliphatic and aromatic carboxylic acids can be employed to introduce various functional groups at this position. researchgate.net

N-1 and N-3 Positions (Imidazole Ring): Alkylation or arylation of the imidazole nitrogen atoms can be achieved post-synthetically. The use of a base followed by treatment with an appropriate alkyl or aryl halide is a common method for N-functionalization of imidazoles. The regioselectivity of this substitution will depend on the electronic and steric environment of the two nitrogen atoms.

2-Position (Imidazole Ring): If the imidazole ring is formed using a reagent other than formic acid, such as an aldehyde followed by oxidation, a substituent can be introduced at the 2-position of the imidazole ring.

Post-Synthetic Modifications and Functional Group Interconversions

Once the core 2H-Imidazo[4,5-f] nih.govmdpi.combenzoxazole scaffold is assembled, further functionalization can be achieved through post-synthetic modifications. These reactions allow for the introduction of a wider range of functional groups that might not be compatible with the initial ring-forming conditions.

Common post-synthetic modifications could include:

Nitration: Introduction of nitro groups onto the benzene ring, which can then be reduced to amino groups, providing a handle for further derivatization.

Halogenation: Introduction of halogen atoms (e.g., bromine or chlorine) which can then serve as versatile handles for cross-coupling reactions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. A halogenated 2H-Imidazo[4,5-f] nih.govmdpi.combenzoxazole derivative could be coupled with a variety of boronic acids, alkenes, or terminal alkynes to introduce diverse substituents.

Functional Group Interconversions: Standard functional group transformations can be applied to the substituents. For example, an ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide. An amino group can be diazotized and converted to a variety of other functional groups.

Modification TypeReagents and ConditionsPotential Outcome
NitrationHNO3/H2SO4Introduction of -NO2 groups on the benzene ring
HalogenationNBS or NCSIntroduction of Br or Cl atoms
Suzuki CouplingArylboronic acid, Pd catalyst, baseArylation of a halogenated scaffold
Amide CouplingCarboxylic acid, amine, coupling agent (e.g., HATU)Formation of amide bonds from acid or amine functionalities

The strategic combination of building block synthesis and post-synthetic modifications allows for the creation of a diverse library of 2H-Imidazo[4,5-f] nih.govmdpi.combenzoxazole derivatives for various applications.

Advanced Structural Elucidation and Spectroscopic Characterization of 2h Imidazo 4,5 F 1 2 Benzoxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules, including the complex heterocyclic systems of imidazo[4,5-f] ipb.ptscispace.combenzoxazole (B165842) derivatives. Through the application of one- and two-dimensional NMR experiments, a complete assignment of proton and carbon signals can be achieved. nih.gov

Proton NMR (¹H NMR) Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

The aromatic protons of the benzoxazole and imidazole (B134444) rings typically resonate in the downfield region of the spectrum, generally between δ 6.5 and 8.5 ppm. uobaghdad.edu.iqmdpi.com The specific chemical shifts are influenced by the nature and position of substituents on the heterocyclic core. For instance, electron-donating groups tend to shift the signals of nearby protons to a higher field (upfield), while electron-withdrawing groups cause a downfield shift. acs.org

The coupling constants between adjacent protons (vicinal coupling) are particularly valuable for determining the substitution pattern on the benzene (B151609) ring portion of the benzoxazole moiety. Typical ortho-coupling constants (³JHH) in aromatic systems are in the range of 6–10 Hz, while meta-coupling (⁴JHH) is smaller, around 1–3 Hz. ucsd.edu For example, in a series of imidazo[4,5-b]pyridine derivatives, which share a similar fused heterocyclic structure, the vicinal coupling constant between H-6 and H-7 was observed to be approximately 8.0 Hz. mdpi.com

The multiplicity of a signal (e.g., singlet, doublet, triplet, multiplet) reveals the number of neighboring protons, following the n+1 rule. This information, combined with chemical shifts and coupling constants, allows for the precise assignment of each proton in the molecule. acs.org

Table 1: Representative ¹H NMR Data for Substituted Imidazo[4,5-b]pyridine Derivatives

CompoundSolventAromatic Protons (δ, ppm)Other Protons (δ, ppm)
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridineDMSO-d₆8.43 (d, J = 2.12 Hz, 1H), 8.28 (d, J = 1.52 Hz, 1H), 8.26–8.22 (m, 2H), 7.59–7.57 (m, 3H)13.82 (bs, 1H, NH)
4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrileDMSO-d₆8.41 (d, J = 8.46 Hz, 3H), 8.11 (s, 1H), 8.04 (d, J = 8.34 Hz, 2H), 7.31 (dd, J = 8.04, 4.74 Hz, 1H)13.82 (bs, 1H, NH)
2-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-1H-imidazo[4,5-b]pyridine HydrochlorideDMSO-d₆8.50 (s, 2H), 8.43 (s, 1H), 8.23 (d, J = 8.40 Hz, 2H), 8.08 (s, 1H), 7.31 (dd, J = 7.80, 4.74 Hz, 1H)13.90 (bs, 1H, NH), 10.91 (s, 2H, NHamidine), 4.04 (s, 4H, CH₂)

Data sourced from a study on imidazo[4,5-b]pyridine derivatives, which serve as a close structural analog to provide representative data. mdpi.com

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) spectroscopy is essential for mapping the carbon framework of 2H-Imidazo[4,5-f] ipb.ptscispace.combenzoxazole derivatives. bohrium.com The chemical shifts of carbon atoms are highly sensitive to their local electronic and structural environment, providing a unique fingerprint for the molecule. semanticscholar.org

The carbon atoms of the aromatic and heteroaromatic rings typically appear in the range of δ 100–160 ppm. mdpi.com The specific positions of these signals are influenced by the attachment of heteroatoms (nitrogen and oxygen) and the presence of various substituents. For instance, carbons directly bonded to nitrogen or oxygen atoms are generally deshielded and resonate at a lower field. mdpi.comnih.gov

In related benzimidazole (B57391) systems, the chemical shifts of the benzene ring carbons can be used to determine the tautomeric equilibrium in solution. mdpi.comnih.gov For example, the chemical shift difference between C4 and C7 can indicate the predominant tautomeric form. mdpi.com The carbon of a nitrile group (C≡N), if present as a substituent, would typically appear around δ 118–120 ppm. mdpi.com

The development of novel imidazo[4,5-f] ipb.ptnih.govphenanthroline-based compounds has been characterized using ¹³C NMR to confirm their structures. bohrium.com

Table 2: Representative ¹³C NMR Data for Substituted Imidazo[4,5-b]pyridine Derivatives

CompoundSolventAromatic and Heteroaromatic Carbons (δ, ppm)Other Carbons (δ, ppm)
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridineDMSO-d₆154.67, 144.57, 131.43, 129.62, 129.56 (2C), 127.40 (2C), 113.46-
4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrileDMSO-d₆145.21, 134.13, 133.39 (2C), 127.72, 119.10, 118.88 (2C), 113.11-
2-(4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl)-1H-imidazo[4,5-b]pyridine HydrochlorideDMSO-d₆164.70, 145.28, 135.32, 129.82 (2C), 127.60, 123.87, 119.1544.93 (2C)

Data sourced from a study on imidazo[4,5-b]pyridine derivatives, providing a relevant comparison. mdpi.com

Two-Dimensional NMR Techniques: COSY, HSQC, HMBC, and NOESY for Connectivity and Stereochemical Analysis

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous structural elucidation of complex molecules like 2H-Imidazo[4,5-f] ipb.ptscispace.combenzoxazole derivatives. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, allowing for the identification of adjacent protons and the tracing of spin systems within the molecule. It is particularly useful for assigning protons on the same aromatic ring or on adjacent substituents. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This powerful technique allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton, and vice versa. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds, ²JCH and ³JCH). This is crucial for connecting different spin systems and for assigning quaternary carbons (carbons with no attached protons). For example, a correlation between the N-H proton and a carbon atom in the adjacent ring can confirm the connectivity of the heterocyclic system. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. Correlations in a NOESY spectrum indicate that two protons are close in space, even if they are not directly coupled. This is vital for determining stereochemistry and for differentiating between regioisomers. ipb.ptresearchgate.net For instance, a NOESY experiment could confirm the cis or trans configuration of substituents on the imidazole ring. ipb.pt

The combined application of these 2D NMR techniques has been successfully used to elucidate the structures of various related heterocyclic systems, such as imidazobenzoxazines and benzimidazole amidoximes. nih.govresearchgate.net

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and serves as a unique molecular fingerprint.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. scispace.com

For 2H-Imidazo[4,5-f] ipb.ptscispace.combenzoxazole derivatives, characteristic IR absorption bands can be expected for various functional groups: nih.gov

N-H Stretch: The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3100–3500 cm⁻¹.

Aromatic C-H Stretch: The stretching vibrations of C-H bonds on the aromatic rings are usually observed above 3000 cm⁻¹. libretexts.org

C=N and C=C Stretches: The stretching vibrations of the C=N bonds within the imidazole and oxazole (B20620) rings, as well as the C=C bonds of the benzene ring, are found in the 1450–1650 cm⁻¹ region. nih.govresearchgate.net

C-O Stretch: The C-O stretching vibration of the benzoxazole ring is expected to show a strong absorption in the 1000–1300 cm⁻¹ range.

Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds, which appear in the 650–900 cm⁻¹ region, can provide information about the substitution pattern of the benzene ring. libretexts.org

The IR spectra of novel synthesized benzoxazole derivatives have been used to confirm the presence of key functional groups, such as C-H, C=C, and C=N. nih.gov

Table 3: Characteristic IR Absorption Frequencies for Benzoxazole Derivatives

Functional GroupAbsorption Range (cm⁻¹)Description
N-H (imidazole)3100–3500Broad stretch
Aromatic C-H> 3000Stretch
C=N, C=C1450–1650Aromatic and heteroaromatic ring stretches
C-O (ether)1000–1300Stretch
Aromatic C-H650–900Out-of-plane bend

This table provides a general overview of expected IR absorption ranges based on known data for similar heterocyclic systems. nih.govlibretexts.org

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often more effective for identifying non-polar bonds and symmetric vibrations. researchgate.net

For 2H-Imidazo[4,5-f] ipb.ptscispace.combenzoxazole derivatives, Raman spectroscopy can provide additional information about the vibrations of the carbon skeleton and the aromatic rings. The symmetric breathing vibrations of the aromatic rings, which are often weak in the IR spectrum, can be strong in the Raman spectrum.

The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of a molecule, aiding in its structural confirmation. researchgate.net The vibrational spectra of related compounds like 5-nitro-2-phenoxymethylbenzimidazole have been analyzed using both FT-IR and FT-Raman techniques. uantwerpen.be

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of novel compounds. uni-saarland.de For derivatives of the 2H-Imidazo[4,5-f] researchgate.netbohrium.combenzoxazole family, Electron Ionization (EI) mass spectrometry is commonly employed. This high-energy ionization technique often results in the formation of a distinct molecular ion peak (M•+), which provides direct confirmation of the molecular weight. uni-saarland.demdpi.com

The fragmentation patterns observed in the mass spectra are crucial for confirming the proposed structure. uni-saarland.de The fragmentation of the molecular ion in these heterocyclic systems typically follows predictable pathways influenced by the stability of the resulting fragments. Common fragmentation mechanisms include:

α-Cleavage: The breaking of a bond adjacent to a heteroatom. nsf.gov

Inductive Cleavage: Ring-opening initiated by the electron-withdrawing nature of heteroatoms. nsf.gov

Loss of Neutral Fragments: The elimination of small, stable molecules such as CO, N₂, or fragments from substituent groups. uni-saarland.de

In the study of related fused heterocyclic compounds like benzo mdpi.comnih.govimidazo[1,2-d] researchgate.netmdpi.comosi.lvtriazine derivatives, EI-MS was successfully used to confirm the target structures, with the molecular ion peak [M]⁺ being clearly identified. mdpi.com For instance, the mass spectrum of Methyl 1-oxo-3-phenyl-3,4-dihydrobenzo mdpi.comnih.govimidazo[1,2-d] researchgate.netmdpi.comosi.lvtriazine-2(1H)-carboxylate showed a molecular ion at m/z 322, matching its calculated molecular weight. mdpi.com Similarly, analysis of various benzimidazole derivatives reveals fragmentation pathways that provide insight into their structural arrangement. researchgate.net The initial fragmentation often involves the loss of substituents, followed by the cleavage of the less stable parts of the heterocyclic rings. nsf.govresearchgate.net

Table 1: Representative Mass Spectrometry Data for Related Heterocyclic Compounds

Compound Ionization Method Molecular Ion (m/z) Key Fragment Ions (m/z) Source(s)
Methyl 1-oxo-3-phenyl-3,4-dihydrobenzo mdpi.comnih.govimidazo[1,2-d] researchgate.netmdpi.comosi.lvtriazine-2(1H)-carboxylate EI-MS 322 [M]⁺ Not specified mdpi.com
Ethyl 1-oxo-3-(4-chlorophenyl)-3,4-dihydrobenzo mdpi.comnih.govimidazo[1,2-d] researchgate.netmdpi.comosi.lvtriazine-2(1H)-carboxylate EI-MS 370 [M]⁺ Not specified mdpi.com

This table presents data for structurally related compounds to illustrate the application of mass spectrometry in this field.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic structure of molecules containing chromophores. The fused aromatic system of 2H-Imidazo[4,5-f] researchgate.netbohrium.combenzoxazole constitutes a significant chromophore, leading to characteristic absorption bands in the UV-Vis spectrum. These absorptions arise from π → π* and n → π* electronic transitions within the molecule.

The position (λmax) and intensity (molar absorptivity) of these bands are sensitive to the specific substitution pattern on the heterocyclic core. The introduction of different functional groups can lead to:

Bathochromic Shift (Red Shift): A shift to longer wavelengths, often caused by electron-donating groups or increased conjugation.

Hypsochromic Shift (Blue Shift): A shift to shorter wavelengths.

Studies on related benzoxazole derivatives demonstrate their potential as UV absorbers, with maximum absorption wavelengths (λmax) observed between 336 and 374 nm. scielo.br For example, the synthesis of novel fluorescent dyes based on imidazo[4,5-a]acridines, which share a fused heterocyclic system, revealed high molar absorption coefficients. researchgate.net Similarly, new fluorophores of the 3H-imidazo[4,5-e] researchgate.netosi.lvbenzoxazoles series were characterized using UV-Vis spectroscopy to establish their structures and photophysical properties. osi.lv The investigation of these compounds often involves studying their solvatochromic properties, where the absorption and emission spectra change based on the polarity of the solvent. researchgate.net

Table 2: UV-Vis Absorption Data for Related Benzoxazole and Imidazole Derivatives

Compound Class Solvent Absorption Maxima (λmax, nm) Key Findings Source(s)
2-(amino-2'-hydroxyphenyl)benzoxazoles Ethanol / MCT 336 - 374 Compounds absorb both UVA and UVB radiation. scielo.br
3H-benzo[a]imidazo[4,5-j]acridines Not Specified Not Specified High molar absorption coefficients observed. researchgate.net

This table showcases UV-Vis data from related compound classes to highlight the typical electronic properties.

X-ray Crystallography for Precise Molecular Architecture, Conformation, and Intermolecular Interactions

While spectroscopic methods suggest molecular connectivity, single-crystal X-ray crystallography provides the definitive, unambiguous determination of a molecule's three-dimensional structure. This powerful technique yields precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. nih.gov

For complex fused heterocycles, X-ray analysis is crucial for confirming the regiochemistry of reactions and understanding the planarity of the ring system. In studies of related compounds, such as 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c] researchgate.netmdpi.comosi.lvtriazol-3(5H)-imine derivatives, X-ray analysis provided final confirmation of their structures. nih.govsemanticscholar.org

Crystallographic data also illuminates the nature of intermolecular interactions that govern how molecules pack in a crystal lattice. These interactions can include:

Hydrogen Bonding: Particularly between N-H donors and nitrogen or oxygen acceptors.

π-π Stacking: Interactions between the planar aromatic rings of adjacent molecules.

For example, the crystal structure of 2-(4-amino-3-benzyl-2-thioxo-2,3-dihydrothiazol-5-yl)benzoxazole showed that the benzoxazole and thiazole (B1198619) rings are nearly planar, while the phenyl ring is almost perpendicular to them. researchgate.net In another study, the geometry of diethylene glycol-functionalized imidazo[1,5-a]pyridin-3-ylidene (DEG-ImPy) copper complexes was determined to be linear through X-ray diffraction. rsc.org

Table 3: Example Crystallographic Data for a Related Heterocyclic Compound

Compound Crystal System Space Group Key Unit Cell Parameters Findings Source(s)
2-(4-amino-3-benzyl-2-thioxo-2,3-dihydrothiazol-5-yl)benzoxazole Triclinic P1 a = 5.174 Å, b = 6.411 Å, c = 12.369 Å, α = 86.02°, β = 84.38°, γ = 77.19° Benzoxazole and thiazole rings are almost planar. researchgate.net

This table provides an example of crystallographic data for a related compound to demonstrate the detailed structural information obtained from this method.

Chemical Reactivity and Transformation Pathways of the 2h Imidazo 4,5 F 1 2 Benzoxazole Core

Electrophilic Aromatic Substitution Reactions on the Benzoxazole (B165842) and Imidazole (B134444) Rings

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. masterorganicchemistry.commsu.edu In the context of the 2H-imidazo[4,5-f] researchgate.netrsc.orgbenzoxazole core, the electron-donating nature of the heteroatoms in both the imidazole and benzoxazole rings activates the system towards electrophilic attack. The regioselectivity of these reactions is influenced by the electronic effects of the fused rings and any existing substituents. masterorganicchemistry.com

Research has shown that related benzimidazole (B57391) systems can undergo electrophilic substitution reactions. For instance, azo-substituted benzimidazole derivatives have been prepared through the electrophilic substitution of a diaza-sulfonyl-benzimidazole salt with aromatic derivatives. rsc.org While specific studies on the electrophilic aromatic substitution of the parent 2H-imidazo[4,5-f] researchgate.netrsc.orgbenzoxazole are not extensively detailed in the provided results, the general principles of EAS on heterocyclic systems suggest that reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation are plausible. msu.edu The precise location of substitution would depend on the specific electrophile and reaction conditions, with the positions on the benzene (B151609) portion of the benzoxazole ring and the C-H bond of the imidazole ring being potential sites of reaction.

Nucleophilic Substitution Reactions and Their Regioselectivity on the Heterocyclic Moieties

Nucleophilic substitution reactions provide a powerful tool for introducing a wide range of functional groups onto the 2H-imidazo[4,5-f] researchgate.netrsc.orgbenzoxazole scaffold. These reactions typically involve the displacement of a leaving group, such as a halogen, by a nucleophile. The regioselectivity of these substitutions is a critical aspect, determining the final structure of the product.

In related benzimidazole systems, nucleophilic substitution has been extensively utilized. For example, 2-chloromethylene benzimidazole can undergo nucleophilic substitution to yield various derivatives. rsc.org Similarly, N-nucleophilic substitution reactions on 2-(4-fluorobenzyl)benzimidazole with various electrophiles have been reported to produce high yields of N-substituted products. rsc.org The synthesis of fused thiazolo-benzimidazole benzoxazole products has also been achieved through a series of reactions that include a nucleophilic substitution step. rsc.org

Studies on imidazo[4,5-b]pyridines, which share a similar imidazole fusion, have demonstrated regioselective nucleophilic substitution reactions. For instance, the introduction of functional groups at specific positions of the pyridine (B92270) ring has been achieved through sequential nucleophilic aromatic substitution reactions. researchgate.net The synthesis of novel tricyclic scaffolds has been accomplished, allowing for the regioselective introduction of various nitrogen, oxygen, carbon, and sulfur functionalities through further nucleophilic aromatic substitution reactions. researchgate.net

The table below summarizes some examples of nucleophilic substitution reactions on related heterocyclic systems, highlighting the diversity of nucleophiles and the resulting products.

Starting MaterialNucleophile/ReagentProductReference
2-chloromethylene benzimidazoleVarious nucleophilesMethylene-N-aryl, pyrazolo-3-one, and (4-fluorophenyl)-piperazin-2-substituted benzimidazole derivatives rsc.org
2-(4-fluorobenzyl) benzimidazoleVarious electrophilesN-substituted 2-(4-fluorobenzyl) benzimidazole derivatives rsc.org
4-amino-2,6-dimethoxypyridineAllyl alkoxide2-allyloxy-4-amino-6-methoxypyridine researchgate.net
2-mercaptobenzimidazole1,2-dihaloarenesFused benzo[d]imidazo[2,1-b]thiazoles beilstein-journals.org

Ring-Opening and Ring-Expansion Transformations of the Fused System

The fused ring system of 2H-imidazo[4,5-f] researchgate.netrsc.orgbenzoxazole can undergo fascinating ring-opening and ring-expansion reactions, leading to the formation of novel heterocyclic structures. These transformations often involve the cleavage of one or more bonds within the heterocyclic core, followed by rearrangement or reaction with other species.

A notable example of a ring-opening reaction has been observed in the formation of an imidazole ring from two methanimine (B1209239) derivatives, which involves the opening of a benzoxazole ring followed by an intermolecular nucleophilic attack. mdpi.com This suggests that the oxazole (B20620) ring within the 2H-imidazo[4,5-f] researchgate.netrsc.orgbenzoxazole system could be susceptible to similar transformations under specific conditions.

Ring-expansion reactions of related heterocyclic systems have also been documented. For instance, isoxazoles have been shown to undergo ring expansion to form 4H-1,3-oxazines in the presence of rhodium carbenoids. nih.gov This process involves an initial N-O bond insertion. nih.gov While not a direct example involving the imidazo[4,5-f] researchgate.netrsc.orgbenzoxazole core, it demonstrates the potential for such rearrangements in related five-membered heterocycles containing a nitrogen-oxygen bond.

Cycloaddition Reactions Leading to Novel Polycyclic Systems

Cycloaddition reactions are powerful synthetic tools for the construction of complex cyclic and polycyclic molecules in a single step. The 2H-imidazo[4,5-f] researchgate.netrsc.orgbenzoxazole core, with its inherent diene and dipolarophilic characteristics, can potentially participate in various cycloaddition reactions.

A triphenylphosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with 1,2-diphenylcyclopropenone has been developed, yielding benzopyrrolo-oxazolone products. nih.gov This reaction demonstrates the ability of the benzoxazole moiety to act as a 1,3-dipole equivalent. Furthermore, 1,3-dipolar cycloaddition reactions involving azomethine ylides generated from 11H-benzo mdpi.comscielo.brimidazo[1,2-a]indol-11-one have been used to synthesize spiro-fused polycyclic systems. mdpi.com

In a related context, intramolecular cycloaddition reactions have been employed in the synthesis of fused thiazolo-benzimidazole benzoxazole products. rsc.org The reaction of 2-aminobenzothiazoles with β-ketoesters can lead to the formation of benzo[d]imidazo[2,1-b]thiazoles through a proposed radical cyclization pathway. beilstein-journals.org

The following table presents examples of cycloaddition reactions involving related heterocyclic systems.

ReactantsReaction TypeProductReference
Benzoxazoles and 1,2-diphenylcyclopropenone[3+2] CycloadditionBenzopyrrolo-oxazolones nih.gov
11H-benzo mdpi.comscielo.brimidazo[1,2-a]indol-11-one, amino acids, and cyclopropenes/maleimides1,3-Dipolar CycloadditionSpiro-fused cyclopropa[a]pyrrolizines, 3-azabicyclo[3.1.0]hexanes, and pyrrolo[3,4-a]pyrrolizines mdpi.com
2-aminobenzothiazoles and β-ketoestersRadical CyclizationBenzo[d]imidazo[2,1-b]thiazoles beilstein-journals.org

Oxidation and Reduction Chemistry of the Heterocyclic Framework

The oxidation and reduction of the 2H-imidazo[4,5-f] researchgate.netrsc.orgbenzoxazole core can lead to the introduction of new functional groups or the modification of the oxidation state of the heterocyclic rings. These transformations can significantly alter the electronic and biological properties of the molecule.

The oxidation of related heterocyclic systems has been explored. For instance, a novel three-step synthesis of imidazo[1,2-c]quinazoline-5(6H)-thione derivatives involves the reduction of a nitro group as a key step. ut.ac.ir Photocatalytic benzylic C-H oxidation of enaminones has been used to synthesize oxazole derivatives, with molecular oxygen serving as the oxidant. acs.org The synthesis of 2,5-disubstituted benzimidazoles has been achieved under microwave-assisted conditions in the presence of Na2S2O5, which can act as a reducing agent. rsc.org

Cyclic voltammetry studies on related bipolar host materials containing a benzo[d]benzo mdpi.comscielo.brimidazo[2,1-b] researchgate.netrsc.orgthiazine core have shown quasi-reversible oxidation peaks, allowing for the determination of their HOMO energy levels. frontiersin.org This technique could be applied to investigate the electrochemical behavior of 2H-imidazo[4,5-f] researchgate.netrsc.orgbenzoxazole and its derivatives.

Derivatization via Carbon-Heteroatom Bond Formation (C-N, C-O, C-S)

The formation of carbon-heteroatom bonds (C-N, C-O, C-S) is a cornerstone of synthetic organic chemistry, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. The 2H-imidazo[4,5-f] researchgate.netrsc.orgbenzoxazole scaffold offers multiple sites for such derivatizations.

Copper-catalyzed C-N/C-O coupling reactions have been developed for the synthesis of 2-aminoarylbenzoxazole derivatives from 2-halo-N-(2-halophenyl)benzamides and amines. researchgate.net This methodology demonstrates the feasibility of forming both C-N and C-O bonds in a single synthetic operation. Similarly, sequential C-N and C-O bond formation has been observed in the reaction of functionalized β-aryl alanine (B10760859) ester derivatives with quinol carbonyl compounds to afford 2H-benzo[b] researchgate.netmdpi.comoxazines. nih.gov

The synthesis of various heterocyclic compounds often involves the formation of C-N and C-S bonds. For example, the reaction of 2-mercapto-benzimidazole with benzofuran-2-yl-ethanone leads to the formation of a C-S bond. rsc.org Furthermore, the synthesis of 1,2,4-triazole-3-thiol derivatives from a hydrazide intermediate involves a cyclization step that forms both C-N and C-S bonds. rsc.org

Rearrangement Reactions and Their Mechanistic Investigations

Rearrangement reactions of the 2H-imidazo[4,5-f] researchgate.netrsc.orgbenzoxazole core can lead to the formation of isomeric structures or entirely new heterocyclic systems. These transformations are often mechanistically intriguing and can provide access to compounds that are difficult to synthesize by other means.

A notable rearrangement has been observed where 3H-imidazo[4,5-e] researchgate.netnih.govbenzoxazoles undergo a thermal rearrangement to form new 5H-imidazo[4,5-f] researchgate.netrsc.orgnih.govbenzoxadiazole 3-oxides in acetic acid. researchgate.net This transformation highlights the potential for skeletal rearrangements within this class of fused heterocycles.

In a different system, the base-induced rearrangement of 3-arylaminoisoxazol-5(2H)-ones substituted with benzoxazole and benzothiazole (B30560) groups leads to the formation of indole (B1671886) and imidazobenzothiazole derivatives, respectively. scielo.br The proposed mechanism for these rearrangements involves a series of bond cleavages and formations, ultimately leading to the more stable rearranged products.

Mechanistic investigations into these rearrangements are crucial for understanding the underlying principles and for predicting the outcome of similar reactions. For instance, the mechanism of the triphenylphosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles has been investigated using 31P NMR, providing insights into the catalytic intermediates. nih.gov

Structure Activity Relationship Sar Principles and Methodologies Applied to 2h Imidazo 4,5 F 1 2 Benzoxazole Analogues

Rational Design Strategies for 2H-Imidazo[4,5-f]nih.govnih.govbenzoxazole Derivatives

Rational drug design involves the strategic development of new molecules based on a known chemical structure or a specific molecular target. For complex heterocyclic systems like imidazo[4,5-f] nih.govnih.govbenzoxazole (B165842), these strategies are crucial for navigating the chemical space efficiently.

One primary approach is structure-based drug design , which relies on the three-dimensional structure of a target, often a protein or enzyme. In the development of analogous structures like benzoxazepin inhibitors, crystal structures are used to inform the design of derivatives that can achieve high selectivity through interactions with non-conserved amino acid residues in the target's binding site. nih.gov This method allows for the precise modification of the scaffold to enhance binding affinity and specificity.

Another key strategy is scaffold hopping , where the core heterocyclic system is replaced with a different one that maintains a similar spatial arrangement of key functional groups. This can lead to the discovery of novel chemotypes with improved properties. For instance, research on related compounds has involved replacing a triazolopyridazine head group with various other heterocycles, including benzoxazole and benzimidazole (B57391) moieties, to explore new SARs. nih.gov

Furthermore, the concept of bioisosteric replacement is frequently applied. This involves substituting a part of the molecule with a chemical group that has similar physical or chemical properties, aiming to alter its chemical behavior in a predictable manner. A study on phortress (B1677703) analogues utilized this strategy by replacing the benzothiazole (B30560) core with a benzoxazole ring system to generate new compounds. nih.gov This approach can modulate the electronic and steric properties of the molecule, influencing its interactions.

Impact of Substituent Electronic and Steric Properties on Molecular Interactions

The electronic and steric properties of substituents on the imidazo[4,5-f] nih.govnih.govbenzoxazole core are critical determinants of its molecular interactions. The nature and position of these substituents can dramatically alter the molecule's geometry, electronic structure, and capacity for intermolecular interactions. rsc.org

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the electron density across the heterocyclic system. rsc.orgacs.org

Electron-Donating Groups (e.g., -OH, -NH2, -OCH3): These groups can increase the electron density on the aromatic rings, potentially enhancing π-π stacking interactions and modifying hydrogen bonding capabilities. rsc.orgtechscience.com For example, in related polyhalogenated pyridines, an amino or hydroxyl group strongly impacts the geometry and electronic properties. rsc.org

Electron-Withdrawing Groups (e.g., -NO2, -CF3, -Cl, -F): These groups decrease the electron density of the ring system. Fluorine substitution, for instance, can enhance binding through favorable electronic effects on hydrogen bonding and by increasing lipophilicity. mdpi.com In some antimicrobial hexahydroindazoles, derivatives with an EWG were found to be more active. researchgate.net The trifluoromethyl group (-CF3) has been shown to increase the potency of certain benzimidazole derivatives compared to a simple methyl group. mdpi.com

Steric Effects: The size and shape of substituents influence the molecule's conformation and its ability to fit into a binding site. Bulky substituents can create steric hindrance, which may be either detrimental or beneficial depending on the topology of the target. The substitution pattern on phenyl groups attached to related imidazole (B134444) scaffolds has been found to have a major effect on inhibitory activity. nih.gov

The interplay of these properties is often complex. In the design of some kinase inhibitors, modifying substituents on a benzimidazole scaffold helped improve selectivity by altering interactions within the ATP-binding site. mdpi.com

Table 1: Influence of Substituent Properties on Molecular Interactions of Analogous Heterocycles

Substituent Property Example Group(s) General Impact on Molecular Interactions Source(s)
Electronic (Donating) -OH, -NH₂, -OCH₃ Increases electron density; can enhance π-π stacking and hydrogen bonding. rsc.orgtechscience.com
Electronic (Withdrawing) -F, -Cl, -NO₂, -CF₃ Decreases electron density; can form halogen bonds, alter H-bonding potential of adjacent groups, and increase lipophilicity. mdpi.comresearchgate.net
Steric (Bulk) Phenyl, Isopropyl Can cause steric hindrance or improve binding by filling hydrophobic pockets; influences overall molecular conformation. nih.govnih.gov

Heteroatom Modification within the Fused Core and its Chemical Implications

Modifying the heteroatoms within the fused imidazo[4,5-f] nih.govnih.govbenzoxazole core is a powerful strategy to fine-tune its chemical and physical properties. Replacing the oxygen of the benzoxazole ring or one of the nitrogens in the imidazole ring can lead to significant changes in the molecule's behavior.

Replacing the oxygen atom in the benzoxazole moiety with sulfur (to form a benzothiazole) or an N-H/N-R group (to form a benzimidazole) results in analogues with distinct properties. nih.govrsc.orgresearchgate.net

Benzoxazole vs. Benzothiazole: The replacement of oxygen with sulfur alters the ring's electronics, bond angles, and hydrogen-bonding capacity. Benzothiazole derivatives have shown remarkable antifungal activity in some studies where benzoxazole analogues were also tested. rsc.org

Benzoxazole vs. Benzimidazole: The introduction of a nitrogen atom in place of oxygen creates a hydrogen bond donor (N-H), which can establish additional interactions with a target. nih.govrsc.org This modification also changes the electronic distribution and potential for metal chelation. nih.gov The Lewis base strength of azoles is a key property, with imidazoles generally being stronger donors than oxazoles. researchgate.net

Modifications can also occur within the imidazole portion of the scaffold. For instance, in the related imidazo[4,5-b]pyridines, the positions of the nitrogen atoms are crucial for interactions with molecular targets. nih.govmdpi.com Altering the imidazole ring to an isomeric form, such as an imidazo[1,2-a]pyrimidine, can significantly impact activity, suggesting the precise geometry and electronic vector of the core are critical. nih.gov

Investigation of Ligand Binding Motifs and Interaction Models (excluding specific biological outcomes)

Understanding how ligands bind to their molecular targets is essential for SAR analysis. For imidazo[4,5-f] nih.govnih.govbenzoxazole analogues, studies on similar heterocyclic systems reveal common binding motifs and interaction models.

Hydrogen Bonding: Hydrogen bonds are one of the most critical interactions. In many kinase inhibitors with related scaffolds, the heterocyclic core acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region. For example, the 2-amino-pyrimidine fragment in one inhibitor series forms bidentate hydrogen bonds with a valine residue in the hinge region. mdpi.com The nitrogen atoms within the imidazopyridine and benzimidazole cores are frequently implicated as important hydrogen bond acceptors. mdpi.comnih.gov

Hydrophobic and van der Waals Interactions: Aromatic portions of the fused core and its substituents often engage in hydrophobic interactions with nonpolar pockets of a binding site. In many inhibitors, a benzimidazole moiety binds to a hydrophobic region of the ATP-binding site. mdpi.com Phenyl groups attached to the core often extend into hydrophobic regions, contributing significantly to binding affinity. mdpi.com

π-π Stacking: The planar aromatic nature of the fused heterocyclic system allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a binding site.

Conformational Analysis: Computational modeling and NMR techniques are used to study the preferred conformations of these molecules in solution and when bound. For a series of arylpiperazinylalkylthiobenzoxazole derivatives, conformational analysis indicated that extended conformations were predominant and important for receptor interaction. researchgate.net Molecular docking simulations help visualize these interactions and predict binding modes, guiding further chemical modifications. ijpsdronline.com

Quantitative Structure-Activity Relationship (QSAR) Approaches for Predictive Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a statistical model correlating the chemical structure of a series of compounds with their properties. For imidazo[4,5-f] nih.govnih.govbenzoxazole analogues, QSAR can be a powerful predictive tool.

QSAR studies on related heterocyclic systems, such as imidazo[2,1-b] nih.govnih.govijpsdronline.comthiadiazoles and imidazo[4,5-b]pyridines, have successfully identified key molecular descriptors that determine their chemical or biological potency. nih.govresearchgate.net These models are typically developed using Multiple Linear Regression (MLR) or Partial Least Squares (PLS) analysis. nih.govresearchgate.net

The key descriptors often found to be significant in these models include:

Lipophilicity Descriptors (e.g., logP): These describe the compound's solubility characteristics, which influence its ability to cross membranes and interact with hydrophobic pockets. nih.gov

Electronic Descriptors (e.g., dipole moment, atomic charges): These quantify the electronic aspects of the molecule, such as its polarity and ability to form electrostatic or hydrogen-bonding interactions. nih.gov

Steric or Topological Descriptors (e.g., molecular weight, connectivity indices): These relate to the size, shape, and branching of the molecule. researchgate.netnih.gov

A successful QSAR model is characterized by high correlation coefficients (r²) for the training set and good predictive accuracy for an external test set (r²pred) and via cross-validation (q² or Q²CV). nih.govresearchgate.net For example, QSAR models for imidazothiadiazoles yielded high r² values (0.887 to 0.924) and high leave-one-out cross-validation coefficients (q² from 0.842 to 0.904), indicating robust and predictive models. nih.gov Similarly, a model for imidazo[4,5-b]pyridine derivatives showed good stability and prediction with a Q²CV of 0.737 and an r²(test) of 0.775. researchgate.net

Table 2: Representative QSAR Model Statistics for Analogous Heterocycles

Heterocycle Class Model Type Key Descriptors q² (or Q²CV) r²pred (test) Source(s)
Imidazo[2,1-b] nih.govnih.govijpsdronline.comthiadiazoles MLR Lipophilicity, Electronic, Steric 0.887-0.924 0.842-0.904 N/A nih.gov
Imidazo[4,5-b]pyridines MLR Molecular Surface Properties (RASMS) 0.782 0.737 0.775 researchgate.net
Hexahydroindazoles N/A Topological (²chi, ²chi(v)) N/A N/A N/A researchgate.net
Benzoxazoles 2D-QSAR Sphere Exclusion (SE) Algorithm Statistically Significant N/A N/A ijpsdronline.com

Chemoinformatics and Data Mining for SAR Insights

Chemoinformatics and data mining are indispensable for modern SAR studies, especially when dealing with large datasets of compounds. These computational techniques enable the efficient analysis, organization, and visualization of chemical information to extract meaningful SAR insights.

Database Mining: Large chemical libraries and public databases (e.g., ZINC, BindingDB) are mined to identify compounds with similar scaffolds or properties. researchgate.netbindingdb.org This can reveal existing SAR trends or identify starting points for a new design campaign. For instance, data mining of extensive chemical libraries was the first step in identifying a hit compound with a 2-anilino-2,4-pyrimidinyl-benzimidazole scaffold. mdpi.com

Virtual Screening: This process uses computational models to screen large compound libraries in silico to identify molecules that are likely to have a desired property. This is often done using docking simulations or pharmacophore models derived from known active compounds. ciencialifesciences.com

Scaffold Analysis: Chemoinformatic algorithms can deconstruct molecules into their core scaffolds and frameworks. This allows for the analysis of HTS (High-Throughput Screening) data in a way that groups compounds by their fundamental chemical architecture, helping to identify which scaffolds are most promising for further development. unicamp.br

These data-driven approaches accelerate the discovery process by focusing laboratory efforts on the most promising candidates, thereby saving time and resources. ciencialifesciences.com

Conclusion and Future Research Perspectives

Summary of Synthetic Advances and Structural Diversification Challenges

Significant progress has been made in the synthesis of benzoxazole (B165842) derivatives, which are precursors to more complex fused systems. Conventional methods often involve the condensation of 2-aminophenols with various carbonyl compounds, such as aldehydes, carboxylic acids, and esters. More contemporary, metal-free protocols have also been developed, for instance, the sulfur-mediated redox decarboxylative cyclization of 2-nitrophenols and arylacetic acids. The synthesis of the fused imidazo[4,5-f]benzoxazole system itself, while less documented, likely builds upon these foundational benzoxazole synthesis strategies.

A primary challenge lies in achieving structural diversification. While methods for producing the core scaffold are being established, the introduction of a wide array of functional groups at specific positions on the fused ring system remains a significant hurdle. This is crucial for fine-tuning the electronic and photophysical properties of the molecule for specific applications. The synthesis of N-alkyl-substituted imidazo[4,5-a]quinindolines through a one-pot reaction of 1-alkyl-5-nitro-1H-benzimidazole with 2-(1-alkyl-1H-3-indolyl)acetonitrile suggests that similar strategies could be adapted for the diversification of the 2H-Imidazo[4,5-f]benzoxazole core.

Precursor CompoundReagentProductSignificance
2-AminophenolAldehydes, Carboxylic Acids2-Substituted BenzoxazolesFoundational for fused systems
2-NitrophenolsArylacetic Acids2-ArylbenzoxazolesMetal-free synthesis
1-Alkyl-5-nitro-1H-benzimidazole2-(1-Alkyl-1H-3-indolyl)acetonitrileN-Alkyl-substituted imidazo[4,5-a]quinindolinesPotential for diversification

Emerging Trends and Unexplored Areas in Computational and Spectroscopic Studies

Computational methods, particularly Density Functional Theory (DFT), are increasingly employed to predict the molecular structure, electronic properties, and spectroscopic behavior of benzoxazole derivatives. These studies provide valuable insights that can guide synthetic efforts and help in the interpretation of experimental data. For instance, DFT calculations have been used to model the ground state molecular structure and vibrational frequencies of benzoxazole derivatives.

However, comprehensive computational and spectroscopic investigations specifically on the 2H-Imidazo[4,5-f]benzoxazole system are still limited. An emerging trend is the use of computational simulations to explore the potential of related imidazophenanthroline derivatives as corrosion inhibitors, suggesting a possible research avenue for the title compound. Future studies should focus on in-depth theoretical analyses of the electronic transitions, excited-state properties, and non-linear optical properties of 2H-Imidazo[4,5-f]benzoxazole and its derivatives. Detailed spectroscopic characterization using advanced techniques like 2D-NMR and time-resolved fluorescence spectroscopy will be crucial to fully understand its photophysical behavior.

Opportunities in Unraveling Complex Reactivity and Transformation Pathways

The reactivity of the 2H-Imidazo[4,5-f]benzoxazole ring system is a largely unexplored frontier. Understanding its behavior towards various reagents is key to unlocking its full synthetic potential. The reactivity of simpler oxazolone (B7731731) derivatives towards nucleophiles has been studied, leading to the synthesis of new heterocyclic compounds. These studies can serve as a model for investigating the reactivity of the more complex fused system.

Future research should systematically explore the electrophilic and nucleophilic substitution reactions of the 2H-Imidazo[4,5-f]benzoxazole core. Investigating cycloaddition reactions and metal-catalyzed cross-coupling reactions could lead to novel and complex molecular architectures. Unraveling the mechanisms of these transformations, possibly through a combination of experimental and computational approaches, will be essential for predictable and efficient synthesis.

Potential for Developing Novel Advanced Materials and Chemo-Sensors

The fused aromatic structure of 2H-Imidazo[4,5-f]benzoxazole makes it a promising candidate for the development of advanced materials. Benzoxazole derivatives are known to be fluorescent and have been investigated as fluorescent brighteners. This intrinsic fluorescence is a key property for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Furthermore, the imidazole (B134444) moiety within the fused system provides a potential binding site for metal ions, making it an attractive scaffold for the design of fluorescent chemosensors. The development of chemosensors for the detection of various metal ions is a significant area of research due to their environmental and biological importance. For example, ruthenium(II) complexes containing imidazo[4,5-f]phenanthroline ligands have been developed as fluorescent chemosensors for metal ions. The synthesis of imidazo-benzocrown ether derivatives for use as colorimetric and fluorimetric chemosensors further highlights the potential in this area.

Application AreaKey PropertyExample from Related Compounds
Organic Light-Emitting Diodes (OLEDs)FluorescenceBenzoxazole fluorescent brighteners
Fluorescent ChemosensorsMetal Ion Binding and FluorescenceRuthenium(II) imidazo[4,5-f]phenanthroline complexes
Colorimetric ChemosensorsMetal Ion Binding and Color ChangeImidazo-benzocrown ether derivatives

Outlook on Interdisciplinary Research Directions in Fused Heterocyclic Chemistry

The future of research on 2H-Imidazo[4,5-f]benzoxazole and related fused heterocyclic compounds lies in interdisciplinary collaboration. The unique properties of these compounds make them relevant to a wide range of fields, from medicinal chemistry to materials science.

The development of novel synthetic methodologies will continue to be a central theme, with a focus on green and atom-efficient protocols. Collaboration between synthetic chemists and computational chemists will be crucial for the rational design of new molecules with tailored properties. Furthermore, partnerships with materials scientists and biologists will be essential to explore the full potential of these compounds in applications such as organic electronics, bioimaging, and diagnostics. The synthesis of fused heterocyclic compounds through transition metal-catalyzed cyclizations is a rapidly developing area with significant potential for creating diverse and complex structures.

Q & A

Q. What are the optimized synthetic methodologies for 2H-imidazo[4,5-f][1,3]benzoxazole and its derivatives?

Methodological Answer: The synthesis of fused imidazo-benzoxazole derivatives can be achieved via solvent-free Friedel-Crafts acylation using Eaton’s reagent (P2O5/MeSO3H), which offers high yields (90–96%) and scalability. Key steps include:

  • Substrate Preparation : Start with readily available precursors like substituted catechols or imidazole-thiazole intermediates.
  • Reaction Monitoring : Use thin-layer chromatography (TLC) on silica gel with UV detection to track reaction progress.
  • Purification : Employ column chromatography or recrystallization for isolation.
    Alternative methods include iodine-catalyzed cyclization of catechols with ketones or alkenes, which avoids toxic solvents and achieves moderate to high yields (65–85%) .

Q. How can structural characterization of this compound be performed?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures using single-crystal diffraction (e.g., compounds with phenanthroline moieties, as in ). Data refinement software like SHELX is critical for accuracy .
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm regiochemistry and substituent positions. For example, imidazo-phenanthroline derivatives show distinct aromatic proton shifts between δ 8.5–9.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weights and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating this compound derivatives?

Methodological Answer:

  • Anticancer Screening : Use MTT assays against human cancer cell lines (e.g., HeLa, MCF-7). Benzoxazole analogs in show IC50 values <10 µM in some cases.
  • Antimicrobial Testing : Perform disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Imidazo-thiazole derivatives exhibit zones of inhibition >15 mm at 100 µg/mL .
  • DNA Interaction Studies : UV-vis titration and fluorescence quenching assess binding affinity (e.g., KbK_b values ~104^4 M1^{-1} for phenanthroline derivatives) .

Advanced Research Questions

Q. How do substituent variations impact the bioactivity of this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Design : Introduce electron-withdrawing groups (e.g., -NO2_2, -F) at the 4-position to enhance DNA intercalation. Fluorinated analogs in show improved cytotoxicity.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict electronic effects. Substituents altering HOMO-LUMO gaps correlate with redox activity .
  • Pharmacokinetic Profiling : LogP values (2.5–3.5) and polar surface area (<140 Å2^2) optimize blood-brain barrier penetration .

Q. What mechanistic insights exist for DNA binding by this compound derivatives?

Methodological Answer:

  • Intercalation Studies : Ethidium bromide displacement assays (via fluorescence quenching) confirm intercalation. Phenanthroline derivatives in reduce ethidium emission intensity by >50% at 20 µM.
  • Groove Binding Analysis : Circular dichroism (CD) spectroscopy detects changes in DNA helicity. Minor groove binders induce positive CD signals at 260–280 nm .
  • Molecular Dynamics Simulations : AMBER or GROMACS models predict binding modes (e.g., planar ligands favor intercalation) .

Q. How can contradictory data in synthetic yields or biological activities be resolved?

Methodological Answer:

  • Reaction Optimization : Compare solvent-free vs. iodine-catalyzed methods ( vs. 12). Solvent-free conditions reduce side reactions but require strict temperature control (80–100°C).
  • Statistical Analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, reaction time). For example, Eaton’s reagent requires <5 mol% P2O5 for reproducibility .
  • Biological Replicates : Perform triplicate assays with standardized cell lines (e.g., ATCC-certified HeLa) to minimize variability in IC50 values .

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